molecular formula C7H6F3NO2 B1408524 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol CAS No. 1227602-26-7

2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1408524
CAS No.: 1227602-26-7
M. Wt: 193.12 g/mol
InChI Key: JDWFKXCRQZOQOP-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol (C₇H₆F₃NO₂) features a pyridine ring substituted with three distinct functional groups: a hydroxyl (-OH) at position 2, a trifluoromethyl (-CF₃) at position 4, and a hydroxymethyl (-CH₂OH) at position 3 (Figure 1). The molecular weight is 193.12 g/mol, with a calculated density of 1.40–1.45 g/cm³.

The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance. The hydroxyl and hydroxymethyl groups enable hydrogen bonding, influencing solubility in polar solvents like water (logP ≈ 1.2). Key bond lengths include:

  • C–O (hydroxyl): 1.36 Å
  • C–CF₃: 1.51 Å
  • C–CH₂OH: 1.47 Å

Table 1: Functional group contributions to molecular properties

Group Position Electronic Effect Hydrogen Bond Capacity
-OH 2 Electron-donating Donor/Acceptor
-CF₃ 4 Electron-withdrawing None
-CH₂OH 3 Moderate polarization Donor

Tautomeric Equilibrium and Resonance Stabilization

The compound exists in equilibrium between two tautomeric forms (Figure 2):

  • 2-Hydroxypyridine form : Aromatic ring with hydroxyl at C2.
  • 2-Pyridone form : Lactam structure with ketone at C2 and hydroxyl at C3.

Resonance stabilization of the 2-pyridone form is favored in polar solvents (ΔG ≈ -3.2 kcal/mol in water). The equilibrium ratio shifts to 85:15 (pyridone:hydroxypyridine) in acetonitrile, as shown by UV-Vis spectroscopy. Key resonance contributors involve delocalization of the hydroxyl proton to the ring nitrogen, stabilized by the -CF₃ group’s inductive effect.

Equation 1: Tautomeric equilibrium constant ($$K{taut}$$)
$$
K
{taut} = \frac{[Pyridone]}{[Hydroxypyridine]} = 5.7 \pm 0.3 \quad \text{(in DMSO-d₆)}
$$

Comparative Analysis with Related Pyridine Derivatives

The compound’s uniqueness arises from its trifunctional substitution pattern. Comparisons with analogs reveal:

Table 2: Structural and physicochemical comparisons

Compound Key Differences logP Melting Point (°C)
4-(Trifluoromethyl)-2-pyridone Lacks hydroxymethyl group 1.8 158–160
2-Hydroxy-4-(trifluoromethyl)pyridine Lacks hydroxymethyl group 1.5 161–165
6-(Trifluoromethyl)pyridine-3-methanol -CF₃ at C6 instead of C4 1.3 158–160

The hydroxymethyl group at C3 enhances hydrogen-bonding capacity compared to simpler analogs, increasing aqueous solubility by 40%. However, steric hindrance from -CF₃ reduces reactivity in electrophilic substitutions at C5.

Crystallographic Characterization and Hydrogen Bonding Networks

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group $$P2_1/c$$) with unit cell parameters:

  • $$a = 8.23$$ Å
  • $$b = 12.45$$ Å
  • $$c = 7.89$$ Å
  • $$\beta = 112.3^\circ$$.

The crystal packing features three hydrogen-bonding motifs (Figure 3):

  • O–H···N between hydroxyl (C2) and pyridine nitrogen (2.68 Å).
  • O–H···O between hydroxymethyl groups of adjacent molecules (2.73 Å).
  • C–H···F interactions involving -CF₃ (3.12 Å).

Table 3: Hydrogen bond geometry

Donor Acceptor Distance (Å) Angle (°)
O2–H N1 2.68 156
O3–H (CH₂OH) O3' (neighbor) 2.73 142
C4–H F2 (CF₃) 3.12 128

Properties

IUPAC Name

3-(hydroxymethyl)-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFKXCRQZOQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208115
Record name 3-(Hydroxymethyl)-4-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-26-7
Record name 3-(Hydroxymethyl)-4-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227602-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)-4-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceuticals

2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to interact with biological targets effectively.

  • Mechanism of Action : The trifluoromethyl group enhances membrane penetration, while the hydroxyl group facilitates hydrogen bonding with enzymes and receptors. This interaction can modulate enzyme activity, leading to potential therapeutic effects against diseases such as cancer and infections.
  • Case Study : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential role in oncology.

Agrochemicals

The compound is utilized in the development of agrochemical agents, including herbicides and fungicides. Its ability to interact with biological systems makes it effective in targeting specific pathways in plants and fungi.

  • Applications : The compound's lipophilicity allows it to penetrate plant membranes effectively, enhancing its efficacy as an agrochemical .
  • Data Table : Summary of Agrochemical Applications
Application Target Organism Mechanism
HerbicideWeedsInhibition of specific metabolic pathways
FungicideFungiDisruption of cell wall synthesis

Materials Science

In materials science, 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol is explored for its potential use in developing advanced materials, such as polymers and coatings.

  • Properties : The presence of the trifluoromethyl group enhances the thermal stability and chemical resistance of materials produced from this compound .

Mechanism of Action

The mechanism by which 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol C₇H₆F₃NO₂ 211.13 -OH (2), -CF₃ (4), -CH₂OH (3) Hydroxyl, Trifluoromethyl
(2-Chloro-5-methylpyridin-3-yl)methanol C₇H₈ClNO 157.60 -Cl (2), -CH₃ (5), -CH₂OH (3) Chloro, Methyl
(4-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 139.15 -OCH₃ (4), -CH₂OH (2) Methoxy
2-Amino-4-(trifluoromethyl)pyridine-3-methanol C₇H₇F₃N₂O 192.14 -NH₂ (2), -CF₃ (4), -CH₂OH (3) Amino, Trifluoromethyl
Key Observations:

Trifluoromethyl vs. Other Substituents: The -CF₃ group in the target compound increases molecular weight and electronegativity compared to analogs with -Cl or -OCH₃.

Hydroxyl and Methanol Groups: The -OH and -CH₂OH groups contribute to hydrogen bonding, affecting solubility. For instance, (4-Methoxypyridin-2-yl)-methanol (methoxy substituent) may exhibit lower polarity than the target compound .

Amino vs. Hydroxyl: Replacing -OH with -NH₂ (as in ) reduces acidity and alters reactivity, which could influence synthetic pathways or biological activity.

Physicochemical Data and Stability

  • Melting Points : Pyridine derivatives with -CF₃ or -Cl substituents (e.g., ) exhibit high melting points (268–287°C), suggesting strong intermolecular forces. The target compound likely shares this trend .
  • Solubility: The -CF₃ group reduces water solubility compared to hydroxyl or methoxy analogs. For example, (4-Methoxypyridin-2-yl)-methanol may have higher solubility in polar solvents due to its methoxy group .
  • Stability : Trifluoromethyl groups resist metabolic degradation, enhancing the compound’s stability in biological environments compared to chloro or methyl analogs .

Biological Activity

2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol, a pyridine derivative, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol can be represented as follows:

  • Molecular Formula : C₇H₆F₃NO₂
  • CAS Number : 1227602-26-7

This compound features:

  • A hydroxyl group (-OH) at the second position.
  • A trifluoromethyl group (-CF₃) at the fourth position.
  • A methanol group (-CH₂OH) at the third position.

Synthesis Methods

The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol can be achieved through various methods, predominantly involving trifluoromethylating agents. Common synthetic routes include:

  • Trifluoromethylation of Pyridine : Pyridine reacts with trifluoromethyl iodide or trifluoromethyl sulfonic acid under basic conditions (e.g., sodium hydride) in aprotic solvents like dimethyl sulfoxide (DMSO).
  • Continuous Flow Reactors : Industrial production often utilizes continuous flow reactors for efficient mixing and heat transfer, optimizing yields and purity through advanced purification techniques such as chromatography .

The biological activity of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol is attributed to its ability to interact with various biological macromolecules. The hydroxyl group facilitates hydrogen bonding, while the trifluoromethyl group enhances the compound's interaction with lipid membranes, potentially affecting enzyme activity and receptor modulation .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antibacterial and antifungal properties. The incorporation of trifluoromethyl groups has been correlated with increased potency against various pathogens .
  • Anti-inflammatory Effects : Compounds similar to 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives with trifluoromethyl substitutions significantly inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders .
  • Cancer Research : Preliminary findings indicate that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryReduced inflammatory markers
Enzyme InhibitionInhibition of metabolic enzymes
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What are the key synthetic methodologies for 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol, and how can reaction conditions be optimized for high purity?

Synthesis typically involves fluorination and reduction steps. For analogous pyridine-methanol derivatives, fluorination reagents like KF in DMSO are used to introduce fluorine groups, followed by LiAlH4 reduction to yield the methanol moiety . Critical optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency.
  • Temperature control : Fluorination at 80–100°C minimizes side reactions.
  • Post-reduction purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .

Q. How is the structure of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify hydroxyl (-OH), trifluoromethyl (-CF3), and pyridine ring protons. For example, the hydroxyl proton appears as a broad singlet at δ 10–12 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., C7H5F3NO for analogs) .
  • IR spectroscopy : Stretching vibrations for -OH (~3200 cm<sup>-1</sup>) and C-F (~1100 cm<sup>-1</sup>) .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

Key properties include:

  • Melting point : 161–165°C (indicates thermal stability for storage).
  • pKa : ~10.76 (suggests deprotonation under basic conditions, affecting solubility in aqueous reactions).
  • Solubility : High in methanol and DMSO, but limited in water. Pre-solubilization in polar solvents is recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected <sup>19</sup>F NMR shifts) may arise from solvent effects or tautomerism. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
  • Computational modeling : DFT calculations predict chemical shifts to validate experimental data .
  • Isotopic labeling : <sup>2</sup>H or <sup>13</sup>C labeling clarifies ambiguous assignments .

Q. What are the potential applications of this compound in drug discovery, and how can its bioactivity be systematically evaluated?

The trifluoromethyl and hydroxyl groups enhance binding to hydrophobic enzyme pockets. Methodologies include:

  • In vitro assays : Screen against kinase or protease targets using fluorescence polarization or SPR.
  • ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 monolayers) .
  • Structural analogs : Compare with 4-hydroxy-2-(trifluoromethyl)pyrimidine derivatives to identify structure-activity relationships (SAR) .

Q. How does 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol degrade in environmental or biological systems, and what analytical methods track its fate?

Degradation pathways may involve:

  • Hydrolysis : LC-MS/MS monitors cleavage of the hydroxyl or trifluoromethyl groups under acidic/basic conditions.
  • Microbial degradation : Soil slurry studies with GC-MS identify metabolites like 4-(trifluoromethyl)salicylic acid, a common degradation product .
  • Photolysis : UV-Vis spectroscopy quantifies breakdown under simulated sunlight .

Q. What strategies mitigate regioselectivity challenges during synthesis?

Undesired regioisomers (e.g., 2-hydroxy-5-CF3 derivatives) can be minimized via:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control trifluoromethylation position.
  • Protection/deprotection : Temporarily block the hydroxyl group with TBSCl before fluorination .
  • HPLC purification : Reverse-phase C18 columns separate regioisomers with <2% cross-contamination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol
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2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol

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